molecular formula C29H20ClN5O2S2 B2758453 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE CAS No. 690961-97-8

2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE

Cat. No.: B2758453
CAS No.: 690961-97-8
M. Wt: 570.08
InChI Key: BTVGLBYVJGTBRD-UHFFFAOYSA-N
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Description

2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE is a complex organic compound that features a combination of pyridine, thiadiazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The cyano group is then added through a nucleophilic substitution reaction. The thiadiazole ring is synthesized separately and then coupled with the pyridine derivative through a sulfanyl linkage. The final step involves the formation of the acetamide group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Introduction of various substituents on the chlorophenyl ring.

Scientific Research Applications

2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(4-bromophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
  • 2-[6-(4-chlorophenyl)-3-cyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Uniqueness

The uniqueness of 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, may enhance its bioactivity compared to similar compounds.

Biological Activity

The compound 2-{[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex organic molecule with potential biological activities. Its unique structure suggests possible applications in pharmacology, particularly in anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H22ClN3O3SC_{28}H_{22}ClN_3O_3S, with a molecular weight of 516.02 g/mol. The structure features a pyridine ring, a thiadiazole moiety, and various substituents that may influence its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to the target molecule. For instance, derivatives of pyrimidine have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These values indicate that certain derivatives exhibit comparable or superior anti-inflammatory effects relative to established drugs like diclofenac and celecoxib .

Anticancer Activity

The structural components of the compound suggest potential anticancer properties. Similar pyridine derivatives have been studied for their cytotoxic effects against various cancer cell lines. For example, compounds with similar thiadiazole and pyridine structures have demonstrated significant cytotoxicity in vitro, indicating a need for further exploration of this compound's effects on cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of such compounds. Research indicates that modifications in substituents can significantly influence the biological activity:

  • Chlorophenyl group : Enhances lipophilicity and may improve cellular uptake.
  • Methoxyphenyl group : Potentially increases selectivity towards specific biological targets.

Studies have shown that electron-donating groups at strategic positions can enhance anti-inflammatory activity by stabilizing reactive intermediates during metabolic processes .

Case Studies

  • In Vivo Studies : A recent study evaluated the anti-inflammatory effects of similar compounds in carrageenan-induced paw edema models in rats, demonstrating that certain derivatives provided significant reductions in edema comparable to indomethacin .
  • Cell Line Studies : In vitro assays on human cancer cell lines revealed that certain derivatives exhibited IC50 values as low as 0.04μM0.04\,\mu M against COX-2, suggesting potent anticancer activity .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20ClN5O2S2/c1-37-22-13-9-18(10-14-22)23-15-25(19-7-11-21(30)12-8-19)32-28(24(23)16-31)38-17-26(36)33-29-34-27(35-39-29)20-5-3-2-4-6-20/h2-15H,17H2,1H3,(H,33,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVGLBYVJGTBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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